Calcium peroxide

Description

Properties

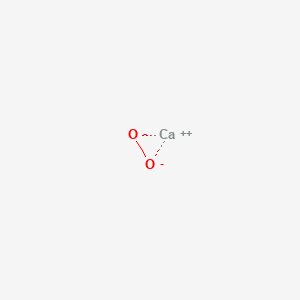

IUPAC Name |

calcium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJQIRIGXXHNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO2 | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | calcium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4050489 | |

| Record name | Calcium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium peroxide appears as a grayish white granular material. Used in baking, in medicine, in bleaching oils., White or yellowish odorless solid; Slightly soluble in water; Decomposes in moist air; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water, Soluble in acids with formation of hydrogen peroxide | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.92 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.9 g/cu cm | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder, White tetragonal crystals | |

CAS No. |

1305-79-9, 78403-22-2 | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium peroxide (Ca(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomp at 200 °C | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Calcium Peroxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of calcium peroxide (CaO₂) nanoparticles. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and analyze these nanoparticles for various applications, including controlled-release drug delivery and therapeutic interventions. This guide details experimental protocols, presents quantitative data in a comparative format, and visualizes key workflows.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles predominantly relies on chemical precipitation methods, which offer control over particle size and morphology through the use of stabilizers. This section outlines detailed protocols for common synthesis approaches.

Chemical Precipitation Method with Stabilizers

Chemical precipitation is a widely employed technique for synthesizing CaO₂ nanoparticles.[1] The process typically involves the reaction of a calcium salt with hydrogen peroxide in an aqueous solution, often in the presence of a stabilizer to prevent agglomeration and control particle growth.[1][2]

Experimental Workflow: Chemical Precipitation

Caption: Workflow for the synthesis of this compound nanoparticles via chemical precipitation.

Detailed Protocol (Starch as Stabilizer): [1]

-

Preparation of Calcium Solution: Dissolve calcium oxide (CaO) in 30 mL of distilled water. Sonicate the solution to ensure complete dissolution of the CaO powder.

-

Heating and Stabilizer Addition: Heat the solution to 80–85 °C with constant stirring at 300 rpm. Add starch to the heated solution at a 1.0:1.0 weight ratio of starch to calcium oxide.

-

Reaction: Add 15 mL of 30% hydrogen peroxide (H₂O₂) dropwise into the mixture and stir for 2 hours.

-

Precipitation: To precipitate the starch-stabilized CaO₂ nanoparticles (Starch@CPnps), add 0.2M sodium hydroxide (B78521) (NaOH) solution dropwise to achieve a basic medium (pH 10–11), leading to the formation of a beige precipitate.

-

Purification: Separate the precipitate by centrifugation at 5000 rpm for 5 minutes. Rinse the collected nanoparticles multiple times with ethanol.

-

Drying: Dry the final product at 80 °C in a vacuum oven for 24 hours.

Detailed Protocol (Dextran as Stabilizer): [3][4]

-

Preparation of Calcium Solution: Dissolve 0.01 mol of calcium chloride (CaCl₂) in 30 mL of distilled water and heat to 80 °C.

-

Stabilizer and Reagent Addition: Add 2 g of dextran to the solution, followed by 7 mL of ammonia (B1221849) solution. After 3 minutes of reaction time, add 14 mL of H₂O₂ dropwise under constant stirring at 300 rpm.

-

Reaction and Precipitation: Stir the mixture for 2 hours until a yellow-beige solution is obtained. Gradually add 1M NaOH dropwise to adjust the pH to 11–12, resulting in a white suspension.

-

Purification and Drying: The subsequent purification and drying steps are similar to the starch-stabilized protocol.

Characterization of this compound Nanoparticles

A suite of analytical techniques is employed to characterize the physicochemical properties of the synthesized CaO₂ nanoparticles. These methods provide insights into the crystal structure, morphology, size, and thermal stability of the nanoparticles.

Experimental Workflow: Characterization

Caption: Common techniques for the characterization of this compound nanoparticles.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized nanoparticles. The average crystallite size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[5][6]

Experimental Protocol:

-

Sample Preparation: A small amount of the dried nanoparticle powder is placed on a sample holder.

-

Data Acquisition: The sample is analyzed using an X-ray diffractometer with CuKα radiation. Data is typically collected over a 2θ range of 20° to 80° with a step size of 4°/min.[1]

-

Data Analysis: The resulting diffraction pattern is analyzed using software to identify the characteristic peaks of CaO₂ and calculate the full width at half maximum (FWHM) of the most intense peaks for crystallite size determination.[1][7]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, size, and aggregation state of the nanoparticles.[8][9]

Experimental Protocol:

-

Sample Preparation (SEM): A small amount of the nanoparticle powder is mounted on an SEM stub using conductive adhesive tape and sputter-coated with a thin layer of gold or carbon to enhance conductivity.

-

Sample Preparation (TEM): Nanoparticles are dispersed in a suitable solvent (e.g., ethanol) and sonicated. A drop of the dispersion is then placed on a carbon-coated copper grid and allowed to dry.

-

Imaging: The prepared samples are imaged using the respective microscopes at various magnifications to observe the particle shape and size distribution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the presence of stabilizers.

Experimental Protocol:

-

Sample Preparation: The nanoparticle sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Acquisition: The FTIR spectrum is recorded over a range of 4000 to 400 cm⁻¹.[1]

-

Data Analysis: The spectrum is analyzed for characteristic absorption peaks. For CaO₂, peaks corresponding to the O-O stretching vibration are typically observed around 709 cm⁻¹ and 870 cm⁻¹.[1] The presence of stabilizers like starch or dextran can be confirmed by their characteristic peaks.[1][3]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the nanoparticles and to quantify the amount of stabilizer present.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the nanoparticle sample is placed in a TGA crucible.

-

Data Acquisition: The sample is heated in a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 800 °C).[1][3]

-

Data Analysis: The resulting TGA curve, which plots weight loss as a function of temperature, is analyzed to identify decomposition temperatures and quantify weight loss percentages corresponding to different components.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for CaO₂ nanoparticles synthesized under different conditions.

Table 1: Particle Size of CaO₂ Nanoparticles

| Stabilizer | Synthesis Method | Technique | Average Particle Size | Reference |

| None | Chemical Precipitation | XRD | 21.6 nm | [3] |

| Dextran | Chemical Precipitation | XRD | 15.4 nm | [3] |

| Dextran | Chemical Precipitation | DLS | 2.33 ± 0.81 nm | [3][4] |

| Starch | Chemical Precipitation | DLS | 47 ± 2 nm | [1] |

| PEG 200 | Nanoprecipitation | TEM | 15-25 nm | [10] |

| PVP | Reaction in Ethanol | TEM | 2-15 nm (primary nanocrystals) | [2] |

Table 2: Surface Area and Porosity of CaO₂ Nanoparticles

| Stabilizer | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |

| None | - | - | - | - |

| Dextran | 52.31 | 1.70 | 65.13 | [4] |

| Starch | 35.60 | 1.65 | 92.50 | [1] |

| Dextran (coated) | 23.96 | 1.92 | 160.48 | [3][4] |

Table 3: Thermal Decomposition of CaO₂ Nanoparticles

| Stabilizer | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Attributed To | Reference |

| Dextran (coated) | Stage I | < 200 | - | Moisture Evaporation | [3] |

| Stage II | 200 - 350 | - | Dextran Decomposition | [3] | |

| Stage III | 350 - 550 | - | CaO₂ to CaO | [3] | |

| Stage IV | 550 - 770 | 37.68 | CaCO₃ Decomposition | [3] |

Applications in Drug Development

CaO₂ nanoparticles are gaining attention in the biomedical field, particularly for their potential in cancer therapy and antibacterial applications.[11] Their ability to release hydrogen peroxide and calcium ions in a controlled manner is key to their therapeutic effects.[12][13]

Signaling Pathway: CaO₂-Induced Calcicoptosis in Tumors

In the acidic tumor microenvironment, CaO₂ nanoparticles decompose to release Ca²⁺ and H₂O₂. The resulting calcium overload and oxidative stress can induce a form of programmed cell death known as calcicoptosis.[13]

Caption: Simplified pathway of CaO₂-induced calcicoptosis in tumor cells.

The pH-responsive release of Ca²⁺ and H₂O₂ from CaO₂ nanoparticles makes them promising candidates for targeted drug delivery systems.[12][13] By encapsulating therapeutic agents or modifying the nanoparticle surface, it is possible to achieve site-specific drug release in response to the acidic conditions often found in tumor tissues or sites of inflammation.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of CaO2 Nanocrystals and Their Spherical Aggregates with Uniform Sizes for Use as a Biodegradable Bacteriostatic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Controlled-Release this compound Nanoparticles Coated with Dextran for Removal of Doxycycline from Aqueous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. unidel.edu.ng [unidel.edu.ng]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sprayed PAA-CaO2 nanoparticles combined with calcium ions and reactive oxygen species for antibacterial and wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hollow mesoporous this compound nanoparticles for drug-free tumor calcicoptosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Aqueous Mechanism of Calcium Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of calcium peroxide (CaO₂) in aqueous solutions. It covers the decomposition pathways, generation of reactive oxygen species (ROS), influencing factors such as pH, and the experimental methodologies used to characterize these processes. This document is intended for researchers, scientists, and professionals in drug development who are exploring the applications of this compound as a controlled-release source of oxygen and hydrogen peroxide.

Core Mechanism of Action

This compound is an inorganic compound that serves as a stable, solid carrier of hydrogen peroxide (H₂O₂) and oxygen.[1][2] Its utility in various applications, from environmental remediation to drug delivery, stems from its behavior in aqueous environments. When suspended in water, this compound undergoes a slow hydrolysis process, which initiates a cascade of reactions leading to the generation of hydrogen peroxide and other reactive oxygen species.[3][4][5]

Initial Hydrolysis and Hydrogen Peroxide Formation

This compound is sparingly soluble in water.[3][4][5] Upon contact with water, it hydrolyzes to produce calcium hydroxide (B78521) and hydrogen peroxide, as described by the following reaction:

CaO₂ + 2H₂O → Ca(OH)₂ + H₂O₂ [6]

This initial reaction is pivotal as it releases hydrogen peroxide in a controlled manner, dictated by the dissolution rate of CaO₂.[1][7] The calcium hydroxide produced in this step increases the local pH of the solution.

Generation of Reactive Oxygen Species (ROS)

The hydrogen peroxide generated from the initial hydrolysis can further decompose to produce water and molecular oxygen:

2H₂O₂ → 2H₂O + O₂

In addition to molecular oxygen, more reactive species can be formed. Specifically, hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) have been identified as key reactive oxygen species generated from this compound in aqueous solutions.[8] The presence of these radicals is often detected through chemiluminescence studies.[8]

In systems containing transition metals, such as iron (II), the generated H₂O₂ can participate in Fenton-like reactions, significantly enhancing the production of highly reactive hydroxyl radicals:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The CaO₂/Fe(II) system is recognized for generating both hydroxyl and superoxide radicals, with the Fenton pathway being the primary source of these reactive species.[1][9]

Influence of Physicochemical Factors

The decomposition rate of this compound and the subsequent yield of hydrogen peroxide and ROS are highly dependent on the physicochemical conditions of the aqueous solution, most notably the pH.

Effect of pH

The solution's pH is a critical factor governing the decomposition of CaO₂. Acidic conditions favor the dissolution of this compound and the subsequent generation of hydrogen peroxide.[7][10] As the pH decreases, the rate of CaO₂ dissolution and the yield of H₂O₂ increase significantly.[7][10] Conversely, in alkaline environments (pH 12-13), the yield of H₂O₂ is nearly zero.[10] This pH-dependent behavior allows for the modulation of H₂O₂ release by controlling the acidity of the medium.[7]

Quantitative Data on this compound Decomposition

The following tables summarize quantitative data from studies on the decomposition of this compound and the yield of hydrogen peroxide under various conditions.

Table 1: Effect of pH on this compound Dissolution and Hydrogen Peroxide Yield

| pH | Time for Complete Dissolution (hours) | H₂O₂ Yield (%) |

| 6 | 4 | 82 |

| 12-13 | 62 | 0 |

| (Data sourced from a study on modified Fenton chemistry using CaO₂)[10] |

Table 2: Controlled Release of H₂O₂ from Nanoscale this compound (nCPs)

| Time (minutes) | H₂O₂ Concentration from nCPs (g/L) | H₂O₂ Concentration from Dextran-Coated nCPs (g/L) |

| 10 | Rapid initial release | Slower initial release |

| 60 | Increasing concentration | Steadily increasing concentration |

| 120 | 2.89 | 3.32 |

| 210 | Stable release | Stable release |

| (Data from a study on dextran-coated nCPs for controlled release)[11] |

Experimental Protocols

The characterization of the mechanism of action of this compound involves specific experimental protocols to quantify the release of hydrogen peroxide and detect the presence of reactive oxygen species.

Quantification of Hydrogen Peroxide Release

A common method to determine the concentration of H₂O₂ released from a CaO₂ suspension is through titration or the use of colorimetric/fluorometric assay kits.

-

Titration Method:

-

A known mass of this compound is suspended in an aqueous solution of a specific pH.

-

At designated time intervals, aliquots of the suspension are collected and filtered to remove solid particles.

-

The filtrate is then titrated with a standardized solution of potassium permanganate (B83412) (KMnO₄).

-

The volume of KMnO₄ solution required to reach the endpoint is used to calculate the concentration of H₂O₂ in the sample.[12]

-

-

Fluorometric Assay Kit Method:

-

Prepare a suspension of CaO₂ (e.g., 5 mg in 5 mL of a buffered solution like HEPES).

-

Incubate the suspension for a specific duration (e.g., 30 minutes) at room temperature.

-

Measure the hydrogen peroxide concentration in the supernatant using a commercial assay kit, such as the OxiSelect™ Hydrogen Peroxide/Peroxidase Assay Kit, following the manufacturer's instructions.[13]

-

Detection of Reactive Oxygen Species (ROS)

Chemiluminescence-based methods are frequently employed to detect the short-lived reactive oxygen species generated during CaO₂ decomposition.

-

Protocol for •OH and •O₂⁻ Detection:

-

Prepare a suspension of this compound in an aqueous solution.

-

Introduce a chemiluminescent probe into the suspension. Luminol is often used for the detection of hydroxyl radicals (•OH), while 2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-alpha]-pyrazin-3-one (MCLA) is used for superoxide radicals (•O₂⁻).

-

Measure the intensity of the chemiluminescence signal using a luminometer. A strong signal indicates the presence of the corresponding ROS.

-

To confirm the identity of the ROS, specific scavengers can be added to the system, which should quench the chemiluminescence signal.[8]

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes described in this guide.

Caption: Decomposition pathway of this compound in an aqueous solution.

Caption: Generation of Reactive Oxygen Species (ROS) from hydrogen peroxide.

References

- 1. Insight on the generation of reactive oxygen species in the CaO2/Fe(II) Fenton system and the hydroxyl radical advancing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. âthis compound (CaOâ) vs. Hydrogen Peroxide (HâOâ) [slchemtech.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. hepure.com [hepure.com]

- 7. Electrolytic control of hydrogen peroxide release from this compound in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the generation mechanism of reactive oxygen species on this compound by chemiluminescence and UV-visible spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Controlled-Release this compound Nanoparticles Coated with Dextran for Removal of Doxycycline from Aqueous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Controlled Release of Oxygen from this compound in a Weak Acidic Condition by Stabilized Amorphous Calcium Carbonate Nanocoating for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Applications of Calcium Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium peroxide (CaO₂), a solid peroxygen compound, has garnered significant attention across various scientific and industrial sectors due to its ability to release oxygen and hydrogen peroxide in a controlled manner upon contact with water. This unique property makes it a versatile compound with a wide range of applications, from environmental remediation to advanced therapeutic strategies. This technical guide provides a comprehensive literature review of the core applications of this compound, with a focus on environmental remediation, agriculture, and its emerging role in biotechnology and drug development. The information presented herein is intended to serve as an in-depth resource, offering detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key processes and pathways.

Core Properties and Reaction Mechanisms

This compound is a white to yellowish solid that is sparingly soluble in water. Its primary mode of action involves its gradual hydrolysis, which produces calcium hydroxide (B78521) and hydrogen peroxide, as shown in the following reaction:

CaO₂ + 2H₂O → Ca(OH)₂ + H₂O₂

The generated hydrogen peroxide can then decompose to release oxygen and water:

2H₂O₂ → 2H₂O + O₂ [1]

This slow and sustained release of oxygen is a key advantage of this compound over other oxygen-releasing compounds. Furthermore, the hydrogen peroxide produced can participate in advanced oxidation processes (AOPs), such as Fenton-like reactions, to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents for the degradation of persistent organic pollutants.[2][3][4]

Applications in Environmental Remediation

The oxygen-releasing and oxidizing properties of this compound make it a valuable tool for the remediation of contaminated soil, groundwater, and wastewater.

Soil and Groundwater Remediation

In contaminated soils and groundwater, this compound serves a dual purpose. Firstly, the slow release of oxygen stimulates the growth and activity of aerobic microorganisms that can degrade organic pollutants such as petroleum hydrocarbons (e.g., BTEX), and polycyclic aromatic hydrocarbons (PAHs).[5] This process is known as enhanced in-situ bioremediation. Secondly, the generated hydrogen peroxide can be used in in-situ chemical oxidation (ISCO) to chemically degrade a wide range of organic contaminants, including chlorinated solvents.[2]

Quantitative Data on Soil and Groundwater Remediation:

| Contaminant | Matrix | CaO₂ Dosage | Treatment Conditions | Removal Efficiency (%) | Reference |

| Tetrachloroethene (PCE) | Soil | Oxidant/Catalyst Ratio: 1/1, Oxidant/Contaminant Ratio: 100/1 | Fe(II) chelated with oxalic acid as catalyst | 77 | [2] |

| Benzoic Acid (BA) | Soil Slurry | Oxidant/Catalyst Ratio: 1/1, Oxidant/Contaminant Ratio: 100/1 | Fe(II) chelated with citric acid or oxalic acid as catalyst | 98 | [2] |

| Bisphenol A (BPA) | Aqueous | - | Catalyzed with Fe(II) and various chelating agents | 95.0 - 98.9 | [2] |

| Benzene | Groundwater | 400 mg/L (nanoparticles) | Biotic conditions | 100 (after 60 days) | [4] |

| Oil | Soil | 5-10 g per 100 g soil | - | Effective cleaning | [6] |

| Benzene, Toluene, Ethylbenzene, Xylene (BTEX) | Groundwater | Not specified | Combined injection with nitrate (B79036) and sulfate | Enhanced biodegradation | [7] |

Experimental Protocol: Remediation of Oil-Contaminated Soil

This protocol provides a general framework for a laboratory-scale experiment to evaluate the effectiveness of this compound in remediating oil-contaminated soil.

Materials:

-

Oil-contaminated soil

-

This compound (CaO₂)

-

Plastic containers (100 g capacity)

-

Sieve (5 mm mesh)

-

Analytical balance

-

Mixing apparatus

-

Instrumentation for petroleum hydrocarbon analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure:

-

Soil Preparation: Sieve the oil-contaminated soil through a 5 mm mesh to ensure homogeneity.

-

Sample Preparation: Place 100 g of the sieved soil into each plastic container.

-

This compound Addition: Add a predetermined amount of this compound (e.g., 5-10 g) to each container and mix thoroughly to ensure even distribution.[6]

-

Incubation: Seal the containers to prevent volatilization and incubate at a controlled temperature.[6]

-

Sampling and Analysis: At regular intervals (e.g., every two months), collect soil samples from each container for the analysis of total petroleum hydrocarbons (TPH) to monitor the degradation progress.[6]

Experimental Workflow for Soil Remediation:

Wastewater Treatment

This compound is also employed in the treatment of various types of wastewater, including textile wastewater, due to its ability to decolorize dyes and reduce the chemical oxygen demand (COD).[8][9] The generation of hydroxyl radicals in Fenton-like processes is particularly effective in breaking down complex organic molecules found in industrial effluents.[2]

Quantitative Data on Wastewater Treatment:

| Wastewater Type | Contaminant | CaO₂ Dosage | Treatment Conditions | Removal Efficiency (%) | Reference |

| Textile Wastewater | Reactive Black 5 (RB5) | 2.0 g/L | pH 7 | 96.93 (color), 82.8 (COD) | [10] |

| Textile Wastewater | Reactive Dye | - | pH 6, 20-30°C | ~70 (COD) | [8] |

| Aqueous Solution | Methylene Blue | 3.0 g/L | pH 3.0, 65°C | 97.07 | [11] |

| Aqueous Solution | 2,4-dichlorophenol (B122985) | Molar ratio CaO₂/Fe(II)/2,4-DCP = 16/0/1 | pH 7.0 | <5 | [4] |

| Aqueous Solution | 2,4-dichlorophenol | Molar ratio CaO₂/EDTA-Fe(II)/2,4-DCP consistent with other systems | pH 7.0 | Remarkable degradation | [12] |

Experimental Protocol: Decolorization of Textile Wastewater

This protocol outlines a general procedure for a batch experiment to assess the decolorization of a reactive dye in simulated textile wastewater using this compound.

Materials:

-

Simulated textile wastewater containing a reactive dye (e.g., Reactive Black 5)

-

This compound (CaO₂)

-

pH meter

-

Spectrophotometer

-

Beakers or flasks

-

Magnetic stirrer and stir bars

Procedure:

-

Wastewater Preparation: Prepare a simulated textile wastewater solution with a known concentration of the reactive dye.

-

pH Adjustment: Adjust the initial pH of the wastewater to the desired level (e.g., pH 7) using acid or base.[10]

-

This compound Addition: Add a specific dosage of this compound (e.g., 2.0 g/L) to the wastewater.[10]

-

Reaction: Stir the mixture at a constant speed for a defined contact time.

-

Analysis: At different time intervals, withdraw samples, filter them, and measure the absorbance at the dye's maximum wavelength using a spectrophotometer to determine the color removal efficiency. The Chemical Oxygen Demand (COD) can also be measured to assess the reduction of organic pollutants.[10]

Fenton-like Degradation Pathway:

Applications in Agriculture

This compound has shown significant promise in various agricultural applications, primarily due to its ability to provide a slow-release source of oxygen to the soil and seeds.

Seed Treatment and Germination

Coating seeds with this compound can improve germination rates and seedling establishment, particularly in waterlogged or poorly aerated soils.[13][14] The released oxygen enhances seed respiration and metabolic activity, leading to more vigorous seedlings.

Quantitative Data on Seed Treatment:

| Crop | Treatment | Condition | Observed Effect | Reference |

| Direct-seeded Rice | Seed pelleting with CaO₂ | Waterlogging | Significantly increased seed germination and seedling growth | [13][14] |

| Barley | Seed coating with polymer and calcium | - | Evaluation of vigor and early seedling growth | [15] |

Experimental Protocol: Seed Coating and Vigor Testing

This protocol provides a general method for coating seeds with this compound and assessing their germination and vigor.

Materials:

-

Seeds (e.g., rice, barley)

-

This compound (CaO₂)

-

Polymer binder

-

Coating equipment (e.g., rotating drum)

-

Germination paper or soil

-

Incubator or growth chamber

Procedure:

-

Coating Slurry Preparation: Prepare a slurry containing this compound and a polymer binder in water.

-

Seed Coating: Place the seeds in a coating drum and gradually add the slurry while the drum is rotating to ensure a uniform coating.

-

Drying: Dry the coated seeds to the desired moisture content.

-

Germination Test: Place a known number of coated seeds on germination paper or in soil and incubate under controlled conditions (temperature, light).

-

Vigor Assessment: After a specified period, count the number of germinated seeds to calculate the germination percentage. Assess seedling vigor by measuring parameters such as shoot and root length, and seedling dry weight.[7]

Alleviation of Waterlogging Stress

In waterlogged soils, the lack of oxygen can severely inhibit plant growth and reduce crop yields. Applying this compound to the soil can provide a supplemental source of oxygen to the root zone, thereby mitigating the negative effects of waterlogging.

Quantitative Data on Alleviation of Waterlogging Stress:

| Crop | CaO₂ Application Rate | Condition | Yield Increase (%) | Reference |

| Rapeseed (XY420) | 594 kg/hm ² | Waterlogging | 22.7 | [16] |

| Rapeseed (XY420) | 864 kg/hm ² | Waterlogging | 232.8 | [16] |

| Rapeseed (FY958) | 594 kg/hm ² | Waterlogging | 112.4 | [16] |

| Rapeseed (FY958) | 864 kg/hm ² | Waterlogging | 291.8 | [16] |

Antimicrobial Applications

This compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi. This is attributed to the generation of reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals, which can damage microbial cell membranes, proteins, and DNA.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

-

This compound (CaO₂)

-

Bacterial strain of interest

-

Sterile 96-well microtiter plate

-

Liquid growth medium (e.g., Mueller-Hinton broth)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare CaO₂ Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

-

Serial Dilutions: Perform serial dilutions of the stock solution in the wells of a 96-well plate to create a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.

-

Inoculation: Add the bacterial inoculum to each well containing the different concentrations of this compound.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[14][17]

Mechanism of Antimicrobial Action:

Applications in Biotechnology and Drug Development

The ability of this compound to generate oxygen in a controlled manner has opened up new avenues for its use in biotechnology and drug delivery.

Oxygen-Generating Scaffolds for Tissue Engineering

In tissue engineering, providing an adequate oxygen supply to cells within three-dimensional (3D) scaffolds is a major challenge. Incorporating this compound into these scaffolds can create an in-situ oxygen source, promoting cell survival, proliferation, and function, especially in the early stages before vascularization occurs.[2][18][19][20][21]

Quantitative Data on Oxygen-Generating Scaffolds:

| Cell Type | Scaffold Material | CaO₂ Loading | Observation | Reference |

| HepG2, MIN6, B16-BL6, Adipose-derived stem cells | PDMS-based microwells | Not specified | Increased cell viability | [22] |

| NIH/3T3 fibroblasts, L6 rat myoblasts, primary cardiac fibroblasts | Polycaprolactone (B3415563) (PCL) | 40 mg, 60 mg | Enhanced cell survival and proliferation under hypoxia | [18] |

Experimental Protocol: Preparation and Testing of Oxygen-Generating Scaffolds

This protocol describes a general method for fabricating and evaluating this compound-containing scaffolds for cell culture.

Materials:

-

Biocompatible polymer (e.g., polycaprolactone - PCL, gelatin methacrylate (B99206) - GelMA)

-

This compound (CaO₂)

-

Solvent for the polymer

-

Cell line of interest

-

Cell culture medium

-

Live/Dead viability/cytotoxicity assay kit

-

Fluorescence microscope

Procedure:

-

Scaffold Fabrication: Dissolve the polymer in a suitable solvent and disperse this compound particles within the polymer solution. Fabricate the scaffold using a technique such as electrospinning, 3D printing, or solvent casting/particulate leaching.

-

Cell Seeding: Sterilize the scaffolds and seed them with the desired cell type.

-

Cell Culture: Culture the cell-seeded scaffolds under standard or hypoxic conditions.

-

Viability Assay: At different time points, assess cell viability using a Live/Dead assay. This typically involves staining the cells with two fluorescent dyes, one that stains live cells (e.g., calcein (B42510) AM) and another that stains dead cells (e.g., ethidium (B1194527) homodimer-1).

-

Microscopy: Visualize the stained cells using a fluorescence microscope to determine the distribution and viability of cells within the scaffold.

Drug Delivery

This compound nanoparticles are being explored as carriers for drug delivery. Their ability to generate oxygen can be particularly beneficial in treating hypoxic tumors, which are often resistant to conventional therapies. The oxygen released can enhance the efficacy of radiotherapy and certain chemotherapeutic drugs.

Experimental Protocol: Synthesis of this compound Nanoparticles for Drug Delivery

This protocol outlines a modified chemical precipitation method for synthesizing starch-stabilized this compound nanoparticles.[6]

Materials:

-

Calcium oxide (CaO)

-

Distilled water

-

Starch

-

Hydrogen peroxide (H₂O₂) (30%)

-

Sodium hydroxide (NaOH) solution (0.2 M)

-

Ethanol

-

Sonicator

-

Heating mantle with magnetic stirrer

-

Centrifuge

Procedure:

-

CaO Dissolution: Dissolve CaO in distilled water and sonicate to ensure complete dissolution.

-

Starch Addition: Heat the solution to 80-85°C with constant stirring and add starch.

-

H₂O₂ Addition: Add 30% H₂O₂ dropwise to the mixture and stir for 2 hours.

-

Precipitation: Add 0.2 M NaOH solution dropwise to adjust the pH to 10-11, leading to the formation of a beige precipitate.

-

Washing and Drying: Separate the precipitate by centrifugation, wash it multiple times with ethanol, and dry it in a vacuum oven at 80°C for 24 hours.[6]

Signaling Pathways

The biological effects of this compound are largely mediated by the reactive oxygen species it produces, primarily hydrogen peroxide. H₂O₂ can act as a signaling molecule, influencing various cellular pathways. The interplay between ROS and calcium signaling is particularly important.

H₂O₂ and Ca²⁺ Crosstalk in Plant Stress Response:

In plants, H₂O₂ and Ca²⁺ form a positive feedback loop that amplifies the response to stress. H₂O₂ can activate Ca²⁺ channels, leading to an influx of Ca²⁺ into the cytoplasm. This increase in intracellular Ca²⁺ can, in turn, activate NADPH oxidases, which produce more H₂O₂.[18]

ROS and Ca²⁺ Signaling in Mammalian Cell Apoptosis:

In mammalian cells, oxidative stress can lead to an increase in intracellular Ca²⁺ concentration by promoting Ca²⁺ influx from the extracellular space and release from the endoplasmic reticulum. This elevated cytosolic Ca²⁺ can be taken up by mitochondria, leading to mitochondrial dysfunction, the release of pro-apoptotic factors, and ultimately, cell death.[22][23]

Conclusion

This compound is a remarkably versatile compound with a growing number of applications in environmental science, agriculture, and biotechnology. Its ability to provide a controlled release of oxygen and hydrogen peroxide makes it a powerful tool for a wide range of processes, from degrading environmental pollutants to supporting cell growth in engineered tissues. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound applications, including quantitative data, experimental methodologies, and visualizations of key mechanisms. As research in this area continues to expand, it is anticipated that the full potential of this unique compound will be further realized, leading to the development of new and innovative technologies for a more sustainable and healthier future.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Insight into CaO2-based Fenton and Fenton-like systems: strategy for CaO2-based oxidation of organic contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fenton-like degradation of 2,4-dichlorophenol using this compound particles: performance and mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26754H [pubs.rsc.org]

- 5. CN105668521A - Preparation method of high-purity this compound having nano particle size and smooth surface - Google Patents [patents.google.com]

- 6. Synthesis of this compound Nanoparticles with Starch as a Stabilizer for the Degradation of Organic Dye in an Aqueous Solution [mdpi.com]

- 7. seednet.gov.in [seednet.gov.in]

- 8. Fenton-like degradation of 2,4-dichlorophenol using this compound particles: performance and mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. H2O2 and Ca2+ Signaling Crosstalk Counteracts ABA to Induce Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Controlled chemical synthesis of CaO 2 particles coated with polyethylene glycol: characterization of crystallite size and oxygen release kinetics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08758F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. protocols.io [protocols.io]

- 18. Hydrogen peroxide and calcium ion form circuits that amplify plant stress responses [cbgp.upm.es]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Engineering this compound based oxygen generating scaffolds for tissue survival - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 22. Role of Calcium Signals on Hydrogen Peroxide-Induced Apoptosis in Human Myeloid HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to Calcium Peroxide: Properties, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium peroxide (CaO₂), a versatile inorganic compound with burgeoning applications in the biomedical field. This document details its fundamental properties, synthesis methodologies, and its emerging role in drug delivery and regenerative medicine, with a focus on its pro-apoptotic and oxygen-generating capabilities.

Core Properties of this compound

This compound is an inorganic compound that serves as a stable source of hydrogen peroxide and molecular oxygen.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1305-79-9 | [2][3][4][5][6][7] |

| Molecular Formula | CaO₂ | [2][3][4][5][6][8] |

| Molecular Weight | 72.08 g/mol | [4][5][8] |

| Appearance | White to yellowish powder | [2][3][4][9] |

| Solubility | Almost insoluble in water, dissolves in acids | [2][4][9] |

| Decomposition | Decomposes in the presence of moisture or heat, releasing oxygen. | [3] |

Synthesis of this compound Nanoparticles for Biomedical Research

The synthesis of this compound nanoparticles (NPs) is a critical step for their application in drug delivery and tissue engineering. A common method is chemical precipitation, which can be modified to include coatings for controlled release of its active components.

Experimental Protocol: Synthesis of Dextran-Coated this compound Nanoparticles

This protocol describes a modified chemical precipitation method to synthesize dextran-coated this compound nanoparticles, designed to control the release of hydrogen peroxide.

Materials:

-

Calcium chloride (CaCl₂)

-

Ammonia (B1221849) solution

-

Hydrogen peroxide (H₂O₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

Procedure:

-

Dissolve 0.01 mol of CaCl₂ in 30 mL of distilled water and heat the solution to 80°C.

-

Add 2 g of dextran to the solution, followed by 7 mL of ammonia solution.

-

After 3 minutes of reaction time, add 14 mL of H₂O₂ dropwise while maintaining constant stirring at 300 rpm.

-

Continue stirring the mixture for 2 hours until a yellow-beige solution is formed.

-

Gradually add 1M sodium hydroxide drop by drop to adjust the pH of the solution to 11-12, at which point the mixture will turn into a white suspension.

-

The resulting dextran-coated this compound nanoparticles can then be collected and purified.

Therapeutic Mechanisms and Applications

This compound's therapeutic potential stems from its ability to generate reactive oxygen species (ROS) and elevate intracellular calcium levels, leading to targeted cell death in pathological tissues, such as tumors.

This compound-Induced Apoptosis Signaling Pathway

In the acidic tumor microenvironment, this compound nanoparticles decompose to release hydrogen peroxide (H₂O₂) and calcium ions (Ca²⁺).[4][10] The subsequent increase in intracellular ROS and Ca²⁺ concentration triggers the mitochondrial-mediated apoptosis pathway.[4] This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.[2][3]

Caption: this compound Induced Apoptosis Pathway.

Experimental Workflow for In Vivo Antitumor Efficacy Study

This workflow outlines a typical preclinical study to evaluate the antitumor efficacy of drug-loaded this compound nanoparticles in a mouse model.

Experimental Protocol:

-

Cell Culture and Nanoparticle Loading:

-

Culture a relevant cancer cell line (e.g., PC-3 for prostate cancer).

-

Synthesize and load this compound nanoparticles with a chemotherapeutic agent (e.g., docetaxel).

-

-

Animal Model:

-

Establish subcutaneous tumors in immunodeficient mice (e.g., BALB/c nude mice) by injecting the cultured cancer cells.

-

-

Treatment Groups:

-

Divide the tumor-bearing mice into several groups (n ≥ 3 per group):

-

Control (e.g., saline)

-

Free drug

-

Empty this compound nanoparticles

-

Drug-loaded this compound nanoparticles

-

-

-

Administration:

-

Administer the respective treatments to the mice, typically via intravenous injection.

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight of the mice regularly.

-

At the end of the study period, sacrifice the mice and harvest the tumors and major organs.

-

-

Analysis:

-

Tumor Analysis: Perform histological analysis (e.g., H&E staining) and immunohistochemistry to assess apoptosis (e.g., TUNEL assay) and other relevant markers.

-

Organ Analysis: Conduct histological analysis of major organs to evaluate systemic toxicity.

-

Statistical Analysis: Analyze the data to determine the statistical significance of the observed antitumor effects.

-

Caption: In Vivo Antitumor Efficacy Workflow.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for quality control and experimental reproducibility. Permanganate (B83412) titration is a standard method for this purpose.

Experimental Protocol: Permanganate Titration for this compound Content

Principle: In an acidic solution, this compound reacts with potassium permanganate (KMnO₄), a strong oxidizing agent. The permanganate ion is reduced, and the hydrogen peroxide from the this compound is oxidized. The endpoint is indicated by the persistence of the purple color of the permanganate ion.

Materials:

-

This compound sample

-

Distilled water

-

Hydrochloric acid (HCl), 6M

-

Manganese (II) sulfate (B86663) (MnSO₄), 0.1M

-

Potassium permanganate (KMnO₄), 0.02M standard solution

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in 30 mL of distilled water in an Erlenmeyer flask.

-

Add 10 mL of 6M HCl to the solution and sonicate to ensure the complete dissolution of the sample.

-

Add 1 mL of 0.1M MnSO₄ to the solution.

-

Titrate the solution with a 0.02M standard solution of KMnO₄ until a faint, persistent purple color is observed for at least 30 seconds.

-

Record the volume of KMnO₄ solution used.

-

The percentage of this compound in the sample can be calculated using the stoichiometry of the reaction.

Conclusion

This compound is a compound with significant potential in the biomedical field, particularly in the development of novel cancer therapies and regenerative medicine strategies. Its ability to be synthesized as nanoparticles with controlled release properties, coupled with its mechanisms of inducing oxidative stress and apoptosis, makes it a promising area for further research and development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of this versatile compound.

References

- 1. Regenerative engineered vascularized bone mediated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Calcium Signals on Hydrogen Peroxide-Induced Apoptosis in Human Myeloid HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Calcium Signals on Hydrogen Peroxide-Induced Apoptosis in Human Myeloid HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy-shaping nanomedicine by loading this compound into Tumor Microenvironment-responsive Nanoparticles for the Antitumor Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen peroxide induces apoptosis of chondrocytes; involvement of calcium ion and extracellular signal-regulated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium-Overload-Mediated Tumor Therapy by this compound Nanoparticles [ouci.dntb.gov.ua]

- 7. This compound-Based Nanosystem with Cancer Microenvironment-Activated Capabilities for Imaging Guided Combination Therapy via Mitochondrial Ca2+ Overload and Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hollow mesoporous this compound nanoparticles for drug-free tumor calcicoptosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Solubility of Calcium Peroxide in Diverse Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium peroxide (CaO₂), a stable inorganic peroxide, is garnering significant attention across various scientific and industrial sectors, including pharmaceuticals, environmental remediation, and agriculture. Its utility is intrinsically linked to its solubility and dissolution characteristics in different solvent systems. In drug development, for instance, the controlled release of active oxygen species from this compound in the acidic tumor microenvironment is a promising strategy for targeted cancer therapy. A thorough understanding of its solubility is paramount for designing effective delivery systems and predicting its behavior in complex biological and chemical environments. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its behavior in aqueous and organic solvents, the influence of environmental factors, and established experimental protocols for solubility determination.

Core Concepts in this compound Solubility

This compound is generally characterized as a sparingly soluble compound in water.[1][2][3][4][5][6][7][8][9][10][11] Its limited aqueous solubility is a critical factor in its application, particularly where a slow and sustained release of oxygen or hydrogen peroxide is desired. In contrast, it exhibits greater solubility in acidic solutions, a property that is leveraged in various applications.[6][7][8][9][10][11][12]

Decomposition in Aqueous Media

Upon contact with water, this compound undergoes a slow hydrolysis reaction, leading to the formation of calcium hydroxide (B78521) and the release of oxygen.[13] This decomposition is a key feature of its reactivity and a determinant of its apparent solubility, as the solid is consumed over time. The reaction proceeds as follows:

2 CaO₂(s) + 2 H₂O(l) → 2 Ca(OH)₂(aq) + O₂(g)

In the presence of acid, this compound dissolves to form hydrogen peroxide:[6][7][8][9][10][11][12]

CaO₂(s) + 2 H⁺(aq) → Ca²⁺(aq) + H₂O₂(aq)

This pH-dependent dissolution is a cornerstone of its use in targeted drug delivery to acidic tumor microenvironments.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for anhydrous this compound in various solvents is not extensively documented in readily available literature. However, a combination of qualitative descriptions and data on its hydrated form and dissolution kinetics provides valuable insights.

Aqueous Solubility

Anhydrous this compound is consistently reported as "sparingly soluble" or "slightly soluble" in water.[1][12] While a precise value in g/100 mL at various temperatures is not available in the surveyed literature, the solubility product constant (Ksp) for its octahydrated form, CaO₂·8H₂O, has been determined.

Table 1: Solubility Product Constant (Ksp) of this compound Octahydrate (CaO₂·8H₂O) at 25°C

| Compound | Ksp at 25°C | Reference |

| This compound Octahydrate | (1.13 ± 0.01) × 10⁻⁷ | [14] |

An Arrhenius expression is also available to calculate the Ksp of the octahydrate at different temperatures.[14]

Solubility in Organic Solvents

This compound exhibits very low solubility in most common organic solvents.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description | References |

| Water | Sparingly/Slightly Soluble | [1][2][3][4][5][6][7][8][9][10][11] |

| Ethanol | Insoluble/Very Slightly Soluble | [4][9] |

| Acetone | Sparingly Soluble/Insoluble | [2][3][4][9] |

| Ether | Insoluble/Very Slightly Soluble | [4][9] |

| Glycerol | Soluble | [15] |

| Toluene | Insoluble | [15] |

| Acids | Soluble (with reaction) | [6][7][8][9][10][11][12] |

Factors Influencing Solubility

3.3.1. Effect of pH

The pH of the aqueous medium is a critical factor governing the dissolution of this compound. Its solubility significantly increases in acidic conditions due to the reaction that forms hydrogen peroxide.[6][7][8][9][10][11][12] Conversely, in alkaline solutions, the formation of more soluble calcium species can also influence its solubility.[1]

The rate of dissolution is also strongly pH-dependent. A study on the dissolution of this compound powder as a source of hydrogen peroxide demonstrated a dramatic increase in the dissolution rate as the pH decreased.[15]

Table 3: Time for Complete Dissolution of this compound in Water at Various pH Levels

| pH | Time for Complete Dissolution (hours) | Reference |

| 6 | 4 | [12][15] |

| 7 | Not specified | |

| 8 | 52 | [12] |

| 9 | Not specified | |

| 12-13 | 62 | [15] |

This data is crucial for applications requiring controlled release, as buffering the system can modulate the rate of oxygen or hydrogen peroxide generation.

3.3.2. Effect of Temperature

While specific quantitative data on the temperature dependence of anhydrous this compound solubility is scarce, the solubility of its related compound, calcium hydroxide, is known to decrease with increasing temperature. It is plausible that this compound exhibits similar behavior. The solubility constant for this compound octahydrate is temperature-dependent, as described by the provided Arrhenius expression, indicating that temperature is a key parameter in its solubility characteristics.[14]

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of this compound under specific experimental conditions, several established methods for sparingly soluble salts can be adapted.

General Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for determining the solubility of a sparingly soluble compound like this compound.

Caption: General workflow for determining the solubility of this compound.

Specific Methodologies

4.2.1. Titrimetric Method for this compound Concentration

This method involves the titration of a saturated solution of this compound with a standard solution of potassium permanganate (B83412) (KMnO₄) in an acidic medium. The peroxide is oxidized by the permanganate, and the endpoint is indicated by a persistent pink color.

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent system as outlined in the general workflow.

-

Sample Preparation:

-

Accurately pipette a known volume of the clear, filtered saturated solution into an Erlenmeyer flask.

-

Acidify the solution by adding a sufficient volume of dilute sulfuric acid (e.g., 1 M H₂SO₄). This step is crucial as it dissolves the this compound and provides the acidic medium required for the titration.

-

-

Titration:

-

Titrate the acidified solution with a standardized solution of potassium permanganate (e.g., 0.02 M KMnO₄) until a faint, persistent pink color is observed.

-

-

Calculation:

-

The concentration of this compound in the saturated solution can be calculated using the stoichiometry of the reaction: 5 H₂O₂ + 2 MnO₄⁻ + 6 H⁺ → 5 O₂ + 2 Mn²⁺ + 8 H₂O

-

From this, the solubility can be expressed in the desired units.

-

4.2.2. Conductometric Method

For very sparingly soluble salts like this compound, conductometric measurements can be used to determine the ionic concentration in a saturated solution. This method relies on the principle that the conductivity of a solution is proportional to the concentration of ions.

Protocol:

-

Prepare a saturated solution of this compound in deionized water.

-

Measure the conductivity of the saturated solution using a calibrated conductivity meter.

-

Measure the conductivity of the deionized water used to prepare the solution.

-

Calculate the specific conductance of the dissolved this compound by subtracting the conductivity of the water from that of the saturated solution.

-

Determine the equivalent conductance at infinite dilution (Λ₀) from the literature values of the ionic conductances of Ca²⁺ and O₂²⁻ ions.

-

Calculate the solubility using the formula: Solubility (in mol/L) = (1000 × Specific Conductance) / Λ₀.

4.2.3. Determination of the Solubility Product Constant (Ksp) of CaO₂·8H₂O via pH Monitoring

This advanced method is suitable for determining the thermodynamic solubility product of the hydrated form of this compound.

Protocol Overview:

This method involves monitoring the pH of a solution containing calcium hydroxide and hydrogen peroxide over time. The formation and precipitation of this compound octahydrate influence the pH of the solution. By modeling the kinetics of hydrogen peroxide decomposition and the equilibria of calcium and peroxide species, the solubility constant (Kper) can be determined.[14] This method requires specialized knowledge of chemical kinetics and equilibrium modeling.

Signaling Pathways and Logical Relationships

The dissolution of this compound, particularly in a biological context such as the tumor microenvironment, initiates a cascade of events that can be visualized as a logical pathway.

Caption: Dissolution pathway of this compound in a tumor microenvironment.

Conclusion

The solubility of this compound is a complex property influenced by the solvent system, pH, and temperature. While it is sparingly soluble in water and most organic solvents, its enhanced dissolution in acidic environments is a key characteristic that is being exploited in innovative applications like targeted drug delivery. Although extensive quantitative solubility data for the anhydrous form is limited, this guide provides a thorough overview of the available qualitative and kinetic data. The detailed experimental protocols offer a practical resource for researchers seeking to quantify the solubility of this compound in their specific systems of interest. A deeper understanding of these solubility characteristics will undoubtedly facilitate the continued development and optimization of this compound-based technologies.

References

- 1. dl.icdst.org [dl.icdst.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound [chemister.ru]

- 4. chembk.com [chembk.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 1305-79-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. labxing.com [labxing.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. This compound | 1305-79-9 [chemicalbook.com]

- 12. This compound | CaO2 | CID 14779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dl.icdst.org [dl.icdst.org]

- 15. This compound octahydrate [chemister.ru]

In-Depth Technical Guide to the Crystal Structure of Calcium Peroxide Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of calcium peroxide octahydrate (CaO₂·8H₂O), a compound of interest for its role as a stable source of calcium and reactive oxygen species. The information presented herein is compiled from crystallographic studies and is intended for a scientific audience engaged in research and development.

Core Crystallographic Data

The crystal structure of this compound octahydrate has been determined through single-crystal X-ray diffraction. The compound crystallizes in a tetragonal system, and its structure is characterized by the presence of complex calcium aquo cations, peroxide anions, and an extensive network of hydrogen bonds.[1][2][3]

The fundamental crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | CaO₂·8H₂O | [1][2] |

| Crystal System | Tetragonal | [1][2] |

| Space Group | P4/mcc | [1][2] |

| Lattice Parameter 'a' | 6.197(1) Å | [1][2] |

| Lattice Parameter 'c' | 10.967(2) Å | [1][2] |

| Unit Cell Volume | 421.4 ų | |

| Molecules per Unit Cell (Z) | 2 | [1][2] |

| Appearance | Colorless tetragonal crystals |

Structural Description

The crystal structure of this compound octahydrate is ionic, composed of distinct cationic and anionic units. The cation is a complex, [Ca(H₂O)₈]²⁺, where the calcium ion is coordinated by eight water molecules.[1][2] These complex cations and the peroxide anions ([O₂]²⁻) are linked into a stable three-dimensional structure through a comprehensive network of hydrogen bonds.[2][3] The precise arrangement and geometry of these bonds are crucial to the stability and properties of the hydrated crystal.

Atomic Coordinates and Bond Information

Detailed atomic coordinates and specific bond lengths from the definitive crystal structure refinement were not available in the public domain at the time of this review. The primary research article containing this data, while cited for its general findings, could not be accessed in full. For reference, the O-O bond length in similar peroxide compounds is typically in the range of 1.50 Å.[4]

Experimental Protocols

The determination of the crystal structure of this compound octahydrate involves two primary experimental stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of Single Crystals

High-quality single crystals suitable for X-ray diffraction are typically grown through slow crystallization from an aqueous solution. A representative protocol is as follows:

-

Preparation of Reagents : A solution of a soluble calcium salt (e.g., calcium hydroxide (B78521), Ca(OH)₂) is prepared in deionized water. A dilute solution of hydrogen peroxide (H₂O₂) is also prepared.

-

Reaction : The hydrogen peroxide solution is added slowly to the aqueous suspension of calcium hydroxide at a controlled low temperature (e.g., 0°C) to initiate the formation of this compound.[3]

-

Crystallization : The resulting solution, supersaturated with this compound octahydrate, is sealed and stored at a constant low temperature. Slow evaporation of the solvent or a gradual temperature change over several days to weeks allows for the growth of well-formed, single crystals. The habit of the resulting crystals, such as thin square plates or thicker rectangular platelets, can be influenced by the concentration of hydrogen peroxide used.[3]

-

Crystal Selection : The grown crystals are examined under a microscope. A transparent, well-formed crystal with dimensions typically between 30 and 300 microns and free of visible defects is selected for diffraction analysis.

Single-Crystal X-ray Diffraction

The selected crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The following steps outline the data collection and structure refinement process:

-

Mounting : The chosen crystal is carefully mounted on a thin glass fiber or a loop and affixed to the goniometer head.

-

Data Collection : The crystal is cooled (e.g., to 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam (e.g., MoKα radiation, λ=0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected by a detector (e.g., a CCD or HPC detector).

-

Data Processing : The collected diffraction intensities are integrated, corrected for experimental factors (like Lorentz and polarization effects), and an absorption correction is applied.

-

Structure Solution and Refinement : The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis to determine the initial positions of the heavier atoms. The positions of all atoms, including hydrogen atoms from the water molecules, are then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

Visualizations

The following diagrams illustrate the experimental workflow for structure determination and a logical pathway describing the compound's utility for professionals in drug development.

References

The Genesis of a Versatile Compound: An In-depth Technical Guide to the Early History and Discovery of Calcium Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction